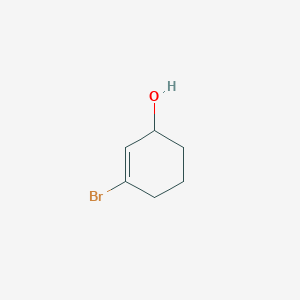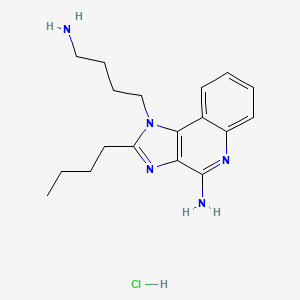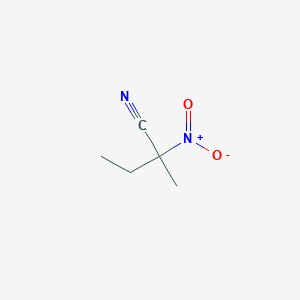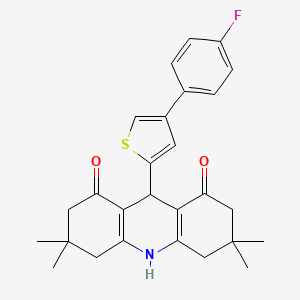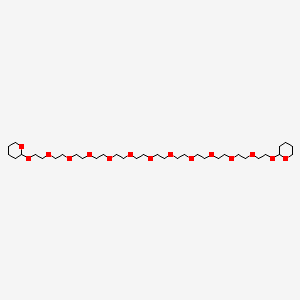
Thp-peg12-thp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thp-peg12-thp is a homobifunctional polyethylene glycol (PEG) linker containing two tetrahydropyran (THP) groups. This compound is used in various scientific and industrial applications due to its unique properties, such as increased water solubility and the ability to form stable conjugates with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thp-peg12-thp involves the protection of hydroxyl groups with tetrahydropyran (THP) groups. The THP groups act as protecting groups for alcohols, which can be removed under acidic conditions. The synthetic route typically involves the reaction of PEG with THP in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as distillation or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Thp-peg12-thp undergoes various chemical reactions, including:
Oxidation: The THP groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The THP groups can be reduced to form alcohols.
Substitution: The THP groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Thp-peg12-thp has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings .
Wirkmechanismus
The mechanism of action of Thp-peg12-thp involves the formation of stable conjugates with other molecules through its THP groups. The THP groups can be selectively removed under acidic conditions, allowing for the controlled release of the conjugated molecules. This property makes this compound an effective linker in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thp-peg11-thp: Similar to Thp-peg12-thp but with one less ethylene glycol unit.
Thp-peg13-thp: Similar to this compound but with one more ethylene glycol unit.
Uniqueness
This compound is unique due to its specific length and the presence of two THP groups, which provide optimal properties for certain applications. Its increased water solubility and ability to form stable conjugates make it particularly useful in drug delivery and biomolecule modification.
Eigenschaften
Molekularformel |
C34H66O15 |
|---|---|
Molekulargewicht |
714.9 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C34H66O15/c1-3-7-46-33(5-1)48-31-29-44-27-25-42-23-21-40-19-17-38-15-13-36-11-9-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-32-49-34-6-2-4-8-47-34/h33-34H,1-32H2 |
InChI-Schlüssel |
PPXWVHXHHPVTSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




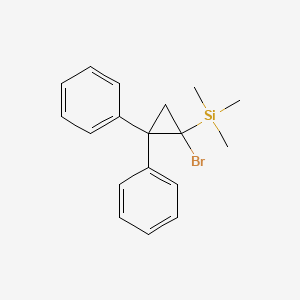
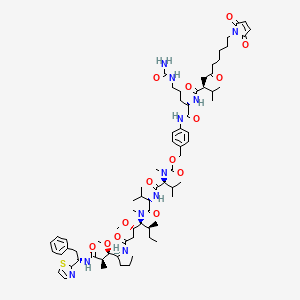
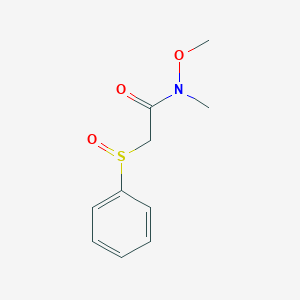

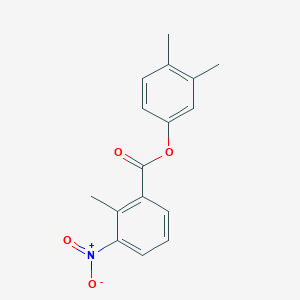
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
